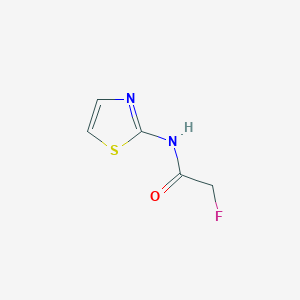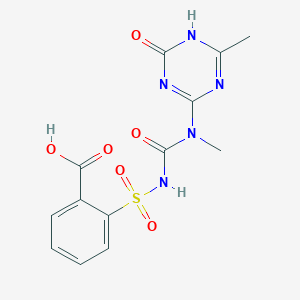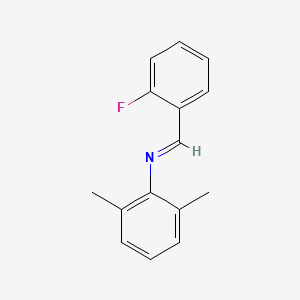
Blood Group A tetrasaccharide type II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Blood Group A tetrasaccharide type II is a carbohydrate epitope found on the surfaces of many types of human cells, including red blood cells. It is part of the histo-blood group ABH antigens, which are crucial in determining blood compatibility for transfusions. The antigenic determinants of A and B blood group antigens are trisaccharide moieties attached to cell-surface glycans that differ in their terminal sugar .
Preparation Methods
The synthesis of Blood Group A tetrasaccharide type II can be achieved through chemoenzymatic methods. One reported method involves the use of glycosynthase Abg-2F6 and glycosyltransferases WbgL and BgtA. The process starts with 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (MU-βGlcNAc), α-D-galactosyl fluoride (αGalF), guanosine 5′-diphospho-β-L-fucose (GDP-Fuc), and uridine 5′-diphospho-N-acetylgalactosamine (UDP-GalNAc) as substrates . This method is scalable and yields the desired tetrasaccharide conjugated as its fluorogenic methylumbelliferyl glycoside .
Chemical Reactions Analysis
Blood Group A tetrasaccharide type II undergoes various chemical reactions, including enzymatic cleavage by glycosidases. Common reagents used in these reactions include endo-β-galactosidase and α-N-acetylgalactosaminidase, which specifically target the oligosaccharide structure of the blood group A antigen . The major products formed from these reactions are smaller oligosaccharides and monosaccharides .
Scientific Research Applications
Blood Group A tetrasaccharide type II has several scientific research applications:
Mechanism of Action
The mechanism of action of Blood Group A tetrasaccharide type II involves its recognition and cleavage by specific glycosidases. These enzymes target the terminal GalNAcα-1,3-(Fucα-1,2)-Galβ- structure of the A antigen, leading to the removal of the antigenic determinant . This process is crucial for enabling blood transfusions from otherwise incompatible donors .
Comparison with Similar Compounds
Blood Group A tetrasaccharide type II is unique in its specific terminal sugar structure, which differentiates it from other blood group antigens. Similar compounds include:
Blood Group B tetrasaccharide: Differs in the terminal sugar, having Galα-1,3-(Fucα-1,2)-Galβ- instead of GalNAcα-1,3-(Fucα-1,2)-Galβ-.
Sialyl Lewis x (sLex): Another tetrasaccharide found on the surface of various cells, including lymphocytes and tumor cells.
This compound stands out due to its specific role in blood transfusion compatibility and its unique terminal sugar structure.
Properties
Molecular Formula |
C28H48N2O20 |
|---|---|
Molecular Weight |
732.7 g/mol |
IUPAC Name |
N-[5-[4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C28H48N2O20/c1-7-15(36)20(41)21(42)27(44-7)50-24-23(49-26-14(30-9(3)35)18(39)16(37)10(4-31)46-26)17(38)11(5-32)47-28(24)48-22-12(6-33)45-25(43)13(19(22)40)29-8(2)34/h7,10-28,31-33,36-43H,4-6H2,1-3H3,(H,29,34)(H,30,35) |
InChI Key |
KLYMNJGDFGXFHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)NC(=O)C)O)CO)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate](/img/structure/B13405669.png)





![(2R,3S)-3,5,7-trihydroxy-2-[(2R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13405702.png)
![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)

![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)


